

GHS Hazard Classification of 3-(Benzyloxy)propanal: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-(Benzyloxy)propanal

Cat. No.: B121202

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This guide provides an in-depth analysis of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classifications for **3-(Benzyloxy)propanal** (CAS No. 19790-60-4). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of hazards to explore the toxicological underpinnings of each classification, detailing the experimental frameworks that inform these designations.

Introduction to 3-(Benzyloxy)propanal

3-(Benzyloxy)propanal, also known as 3-benzyloxypropionaldehyde or 3-(phenylmethoxy)propanal, is a valuable building block in organic synthesis. Its chemical structure, featuring a reactive aldehyde group and a benzyl ether, makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrance compounds. A thorough understanding of its hazard profile is paramount for ensuring laboratory safety and conducting comprehensive risk assessments during research and development.

GHS Hazard Classification Summary

3-(Benzyloxy)propanal has been consistently classified under GHS by various authoritative bodies and suppliers. The classifications are based on aggregated data from notifications to inventories such as the ECHA C&L Inventory.^[1] The primary hazards identified are related to its irritant properties.

Table 1: GHS Hazard Classification for **3-(Benzyloxy)propanal**

Hazard Class	Hazard Category	Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	Category 2	Warning	H315: Causes skin irritation	
Serious Eye Damage/Eye Irritation	Category 2A	Warning	H319: Causes serious eye irritation	
Specific Target Organ Toxicity - Single Exposure	Category 3	Warning	H335: May cause respiratory irritation	

Source: Aggregated GHS information from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Mechanistic Insights and Experimental Basis for Classification

The GHS classifications are not arbitrary; they are founded on specific criteria and often derived from experimental data. While specific in vivo or in vitro study data for **3-(Benzyloxy)propanal** is not readily available in the public domain, the classifications suggest that the existing data meets the GHS criteria for these endpoints. The following sections detail the causality behind these classifications and the standard methodologies used to derive them.

Skin Irritation - Category 2 (H315)

The classification of "Skin Irritation - Category 2" indicates that **3-(Benzyloxy)propanal** can cause reversible inflammatory effects on the skin upon direct contact.

Causality and Rationale: This classification is typically based on results from in vivo dermal irritation studies, often following OECD Test Guideline 404. For a substance to be classified as a Category 2 irritant, specific scoring criteria for erythema (redness) and edema (swelling) must be met in animal studies, typically with rabbits.[\[4\]](#)[\[5\]](#)[\[6\]](#) Specifically, a mean score of ≥ 2.3 and \leq

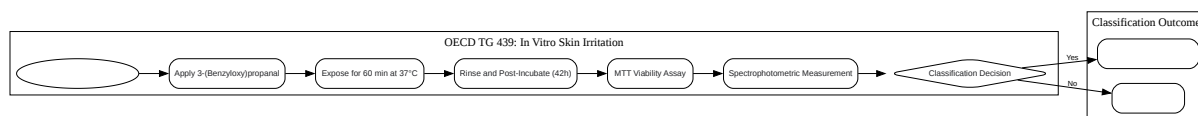
4.0 for either erythema/eschar or for edema in at least 2 of 3 tested animals from gradings at 24, 48, and 72 hours after patch removal would warrant this classification.[6][7]

Alternatively, in vitro methods using reconstructed human epidermis (RhE) models, such as those described in OECD Test Guideline 439, are increasingly used. In these tests, a chemical is classified as an irritant if it causes a decrease in cell viability below a certain threshold (e.g., $\leq 50\%$).[5]

Experimental Protocol: In Vitro Skin Irritation (OECD TG 439)

This protocol provides a validated and ethically preferred alternative to in vivo testing for skin irritation.

- **Tissue Preparation:** Reconstructed human epidermis (RhE) tissues are equilibrated in culture medium.
- **Chemical Application:** A precise amount of **3-(Benzyloxy)propanal** (liquid or solid) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
- **Exposure and Incubation:** The tissues are exposed to the test chemical for a defined period (e.g., 60 minutes) at 37°C.
- **Rinsing and Post-Incubation:** The chemical is thoroughly rinsed from the tissue surface, and the tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for recovery or progression of cytotoxic effects.
- **Viability Assessment:** Tissue viability is determined using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to a purple formazan, which is then extracted and measured spectrophotometrically.
- **Classification:** The percentage of viable cells in the test tissue is compared to the negative control. If the mean tissue viability is less than or equal to 50%, the chemical is classified as a skin irritant (Category 2).



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Caption: Workflow for in vitro skin irritation testing.

Serious Eye Irritation - Category 2A (H319)

The "Serious Eye Irritation - Category 2A" classification signifies that **3-(Benzyloxy)propanal** can cause reversible eye irritation upon contact.

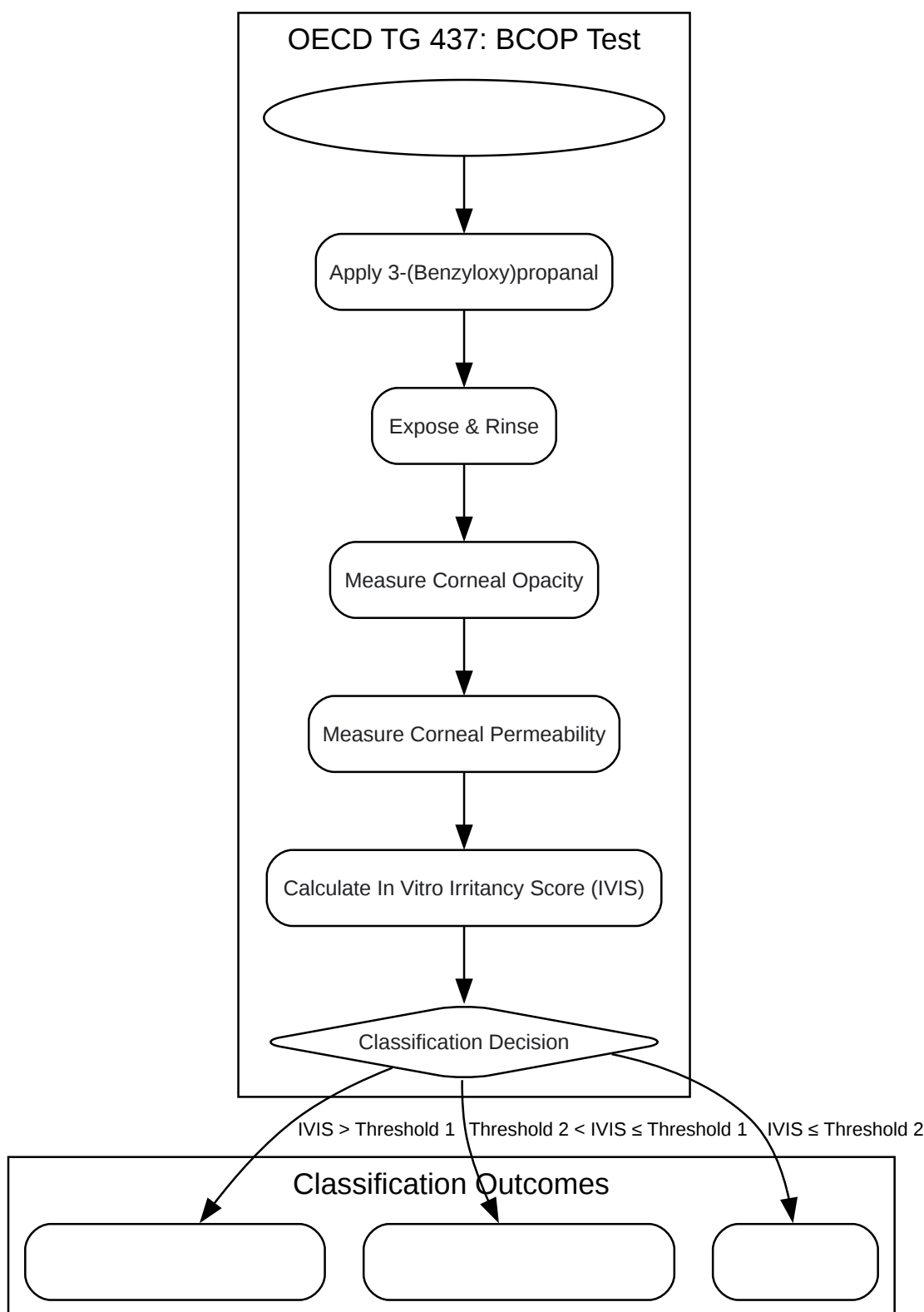
Causality and Rationale: This classification is based on the GHS criteria for eye effects that are fully reversible within a 21-day observation period.^{[8][9]} The designation "2A" is used by some regulatory authorities to indicate a higher level of irritation compared to the optional Category 2B. The criteria for Category 2A include specific scores for corneal opacity, iritis, conjunctival redness, or conjunctival edema (chemosis) in at least two of three test animals, as detailed in OECD Test Guideline 405.^{[8][10]}

Experimental Protocol: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437) - An In Vitro Alternative

The BCOP test is a widely accepted in vitro method for identifying substances that can cause serious eye damage and for assessing eye irritation potential.

- **Cornea Preparation:** Freshly isolated bovine corneas are mounted in holders.
- **Chemical Application:** **3-(Benzyloxy)propanal** is applied to the epithelial surface of the cornea. Negative and positive controls are used.

- **Exposure and Incubation:** The corneas are exposed for a defined period (e.g., 10 minutes) and then rinsed.
- **Opacity Measurement:** Corneal opacity is measured using an opacitometer at baseline and after treatment.
- **Permeability Measurement:** After the opacity reading, the permeability of the cornea is assessed by applying sodium fluorescein dye and measuring the amount that passes through the cornea spectrophotometrically.
- **In Vitro Irritancy Score (IVIS):** An IVIS is calculated based on the mean opacity and permeability values.
- **Classification:** The IVIS is used to predict the eye hazard potential. A substance is classified as causing serious eye irritation (Category 2A) if the IVIS falls within a predefined range that correlates with reversible, significant eye irritation.



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Caption: Workflow for in vitro eye irritation testing using the BCOP assay.

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) - Category 3 (H335)

The classification "May cause respiratory irritation" (H335) falls under STOT-SE Category 3 and is based on evidence suggesting transient, irritant effects on the respiratory tract following a single exposure.

Causality and Rationale: This classification is primarily based on human data where available, such as occupational exposure reports showing symptoms like coughing, sore throat, or breathing difficulties.^[11] In the absence of human data, well-conducted animal studies showing signs of respiratory tract irritation can be used.^{[11][12]} Unlike STOT-SE Categories 1 and 2, which deal with significant and often irreversible organ damage, Category 3 is for transient and less severe effects.^{[4][13]} The aldehyde functional group in **3-(Benzyloxy)propanal** is a well-known structural alert for respiratory irritation.

Assessment Approach: There is no single, standardized OECD test guideline specifically for classifying chemicals as STOT-SE Category 3 for respiratory irritation. The assessment relies on a weight-of-evidence approach, considering all available data:

- **Human Experience:** Reports of respiratory irritation from handling the substance.
- **Animal Studies:** Observations of respiratory distress (e.g., gasping, changes in breathing rate) in acute inhalation, oral, or dermal toxicity studies.
- **In Vitro Models:** Emerging new approach methodologies (NAMs) using reconstructed human respiratory tract tissues are being developed to assess respiratory irritation potential.
- **Structure-Activity Relationships (SAR):** The presence of the aldehyde group is a strong indicator of potential respiratory irritation.

Data Gaps and Future Research

While the GHS classification provides a clear hazard profile for irritation, there are significant data gaps for **3-(Benzyloxy)propanal**. Specifically, there is a lack of publicly available quantitative data for:

- **Acute Toxicity:** Oral, dermal, and inhalation LD50/LC50 values are not readily available.

- Chronic Toxicity: No information was found on repeated dose toxicity, carcinogenicity, mutagenicity, or reproductive toxicity.
- Environmental Hazards: Data on aquatic toxicity, biodegradability, and bioaccumulation potential are absent.

For a comprehensive risk assessment, particularly in the context of drug development where long-term exposure and environmental impact are critical considerations, generating data for these endpoints would be essential.

Conclusion

3-(Benzyloxy)propanal is classified under GHS as a skin irritant (Category 2), a serious eye irritant (Category 2A), and a substance that may cause respiratory irritation (STOT SE Category 3). These classifications are based on established criteria and likely supported by data that, while not publicly detailed, indicates the potential for reversible damage to these tissues upon contact or inhalation. Researchers and professionals handling this chemical should implement appropriate safety measures, including the use of personal protective equipment (gloves, safety glasses) and ensuring adequate ventilation to mitigate these risks. The significant data gaps in its toxicological and ecotoxicological profile highlight the need for further investigation to fully characterize its safety for broader applications.

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